![molecular formula C9H12N4 B12509362 2-Isopropylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12509362.png)
2-Isopropylimidazo[1,2-b]pyridazin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropylimidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents. The structure of this compound consists of an imidazo[1,2-b]pyridazine core with an isopropyl group at the 2-position and an amine group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylimidazo[1,2-b]pyridazin-6-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-isopropylimidazole with a suitable pyridazine derivative in the presence of a base can lead to the formation of the desired compound. The reaction conditions typically involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Isopropylimidazo[1,2-b]pyridazin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group at the 6-position can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted imidazo[1,2-b]pyridazin-6-amine derivatives.
Scientific Research Applications
2-Isopropylimidazo[1,2-b]pyridazin-6-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Isopropylimidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Isopropylimidazo[1,2-b]pyridazin-6-amine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds have a similar core structure but differ in the position of the nitrogen atoms.
Imidazo[1,2-a]pyrazines: These compounds have a pyrazine ring instead of a pyridazine ring.
Imidazo[1,2-a]pyrimidines: These compounds have a pyrimidine ring instead of a pyridazine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isopropyl and amine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
2-propan-2-ylimidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C9H12N4/c1-6(2)7-5-13-9(11-7)4-3-8(10)12-13/h3-6H,1-2H3,(H2,10,12) |
InChI Key |
RMDMFZIKIIZVSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN2C(=N1)C=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


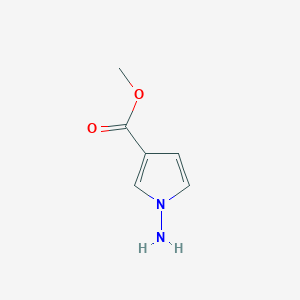
![1-[4-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12509291.png)
![tert-Butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B12509294.png)

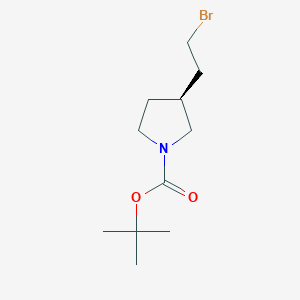
![(+)-5,5'-Bis(dicyclohexylphosphino)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B12509318.png)
![1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B12509321.png)
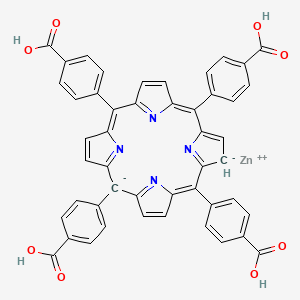
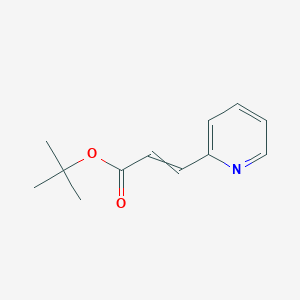
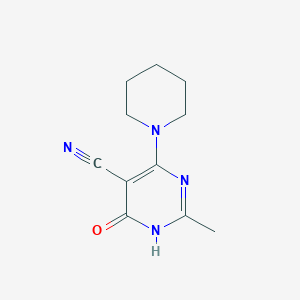



![Butyl({[4-({4-[2-(4-{4-[(butyldimethylammonio)methyl]benzamido}phenyl)ethenyl]phenyl}carbamoyl)phenyl]methyl})dimethylazanium dichloride](/img/structure/B12509369.png)
